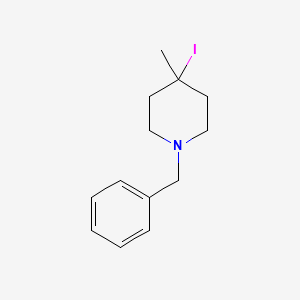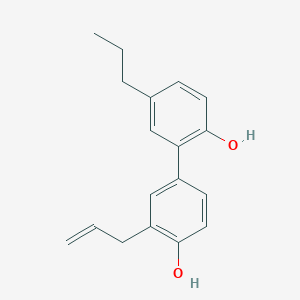
Dihydrohonokiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl class of aromatic hydrocarbons This compound features two phenyl rings connected by a single bond, with allyl and propyl substituents at specific positions on the rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with allyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用机制
The mechanism by which 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes .
相似化合物的比较
Similar Compounds
Biphenyl-2,4’-diol: Lacks the allyl and propyl substituents, resulting in different reactivity and applications.
3’-Methyl-5-propyl-[1,1’-biphenyl]-2,4’-diol: Similar structure but with a methyl group instead of an allyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both allyl and propyl substituents, which enhance its reactivity and potential applications. The combination of these substituents with the biphenyl structure and hydroxyl groups provides a versatile platform for further functionalization and exploration in various fields.
属性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-propylphenol |
InChI |
InChI=1S/C18H20O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h4,7-12,19-20H,2-3,5-6H2,1H3 |
InChI 键 |
IBKNHHZQPPUDQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


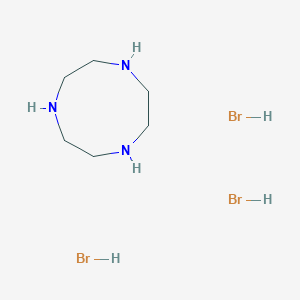
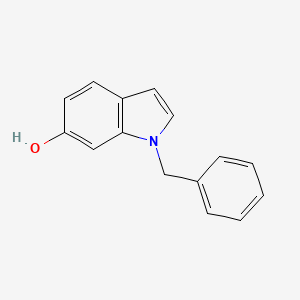

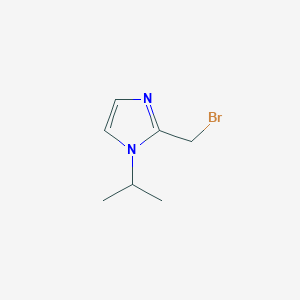
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
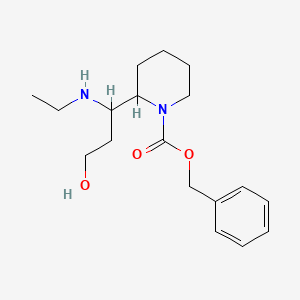
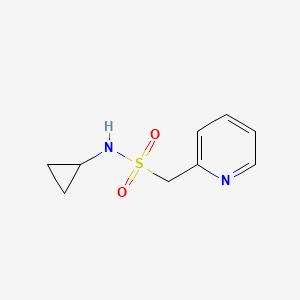
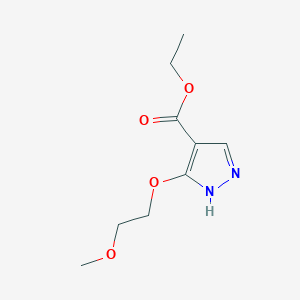
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)


![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
